Ammonium hydroxide

Description

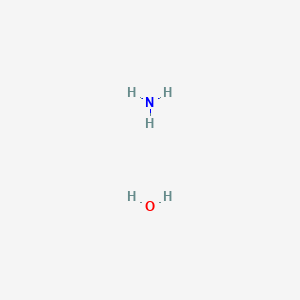

Structure

2D Structure

Propriétés

IUPAC Name |

azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O/h1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUUQVKOLVNVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NO, NH4OH | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020080 | |

| Record name | Ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes., Gas or Vapor; Gas or Vapor, Liquid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Clear, colourless solution, having an exceedingly pungent, characteristic odour, Very volatile colorless solution of ammonia in water; [ICSC], VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium hydroxide ((NH4)(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

38 °C (25%) | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Exists only in solution, Solubility in water: miscible | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

About 0.90 @ 25 °C/25 °C, Relative density (water = 1): 0.9 (25%) | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 0.6 | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2160 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 48 (25%) | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

1336-21-6 | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium hydroxide ((NH4)(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonia, aqueous solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °C (25%) | |

| Record name | AMMONIUM HYDROXIDE (10%-35% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0215 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis, Purification, and Manufacturing Processes

Advanced Synthesis Methodologies

The industrial synthesis of ammonium (B1175870) hydroxide (B78521) is fundamentally a two-step process: the production of anhydrous ammonia (B1221849), followed by its dissolution in water. The predominant method for ammonia production is the Haber-Bosch process, a cornerstone of the modern chemical industry developed in the early 20th century. wikipedia.orgwikipedia.org This process synthesizes ammonia (NH₃) directly from nitrogen (N₂) and hydrogen (H₂). cfindustries.com

The nitrogen is sourced from the air, and the hydrogen is typically produced from natural gas via steam reforming. wikipedia.org These gases are reacted under conditions of high temperature and pressure in the presence of a catalyst. frontiersin.org The reaction is reversible and exothermic. wikipedia.org

N₂ (g) + 3H₂ (g) ⇌ 2NH₃ (g)

To achieve economically viable yields, specific operating conditions are maintained. A catalyst, most commonly iron-based and promoted with oxides like K₂O, CaO, Al₂O₃, and SiO₂, is used to increase the reaction rate at lower temperatures. wikipedia.org The product ammonia is continuously removed as it forms to drive the equilibrium toward the product side. cfindustries.com

| Parameter | Typical Range | Rationale |

| Pressure | 150–300 bar (200-400 atm) | Favors the forward reaction due to a reduction in moles of gas. wikipedia.orgcfindustries.comfrontiersin.org |

| Temperature | 400–500 °C (750-1200 °F) | A compromise between reaction rate (favored by high temperature) and equilibrium position (favored by low temperature). cfindustries.comfrontiersin.org |

| Catalyst | Iron-based with promoters | Increases reaction kinetics, allowing for lower operating temperatures. wikipedia.org |

Once the high-purity anhydrous ammonia is produced, it is converted into ammonium hydroxide by dissolving it in demineralized water. This dissolution process is highly exothermic, releasing significant heat that must be removed to facilitate the absorption and achieve higher concentrations. datapdf.comacs.org The absorption is often carried out under pressure, which, in accordance with Le Châtelier's principle, shifts the equilibrium towards the formation of this compound and increases the solubility of ammonia gas. datapdf.com

In a laboratory setting, this compound is typically prepared by dissolving ammonia gas in purified water or by diluting a concentrated commercial solution. pharmaguideline.co.ukresearchgate.net For synthesis from gaseous ammonia, a stream of NH₃ from a compressed gas cylinder is bubbled through a gas dispersion tube into a flask containing chilled distilled water. datapdf.com Cooling is essential to manage the exothermic heat of solution and maximize the gas's solubility. datapdf.com A simple setup may involve a series of absorption bottles (carboys) to ensure complete capture of the ammonia gas. datapdf.comacs.org

An alternative laboratory method involves the generation of ammonia gas in situ. This is achieved by gently heating an ammonium salt, such as ammonium chloride (NH₄Cl), with a strong, non-volatile base like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). sciencemadness.org The evolved ammonia gas is then passed through a tube into an absorption flask containing cold water.

NH₄Cl (aq) + NaOH (aq) → NH₃ (g) + NaCl (aq) + H₂O (l)

| Method | Description | Key Considerations |

| Direct Dissolution | Bubbling anhydrous ammonia gas from a cylinder directly into chilled, distilled water. datapdf.com | Requires a fume hood and careful control of the gas flow rate. The process is exothermic and requires cooling. datapdf.com |

| In Situ Generation | Reacting an ammonium salt (e.g., NH₄Cl) with a strong base (e.g., NaOH) and trapping the evolved NH₃ gas in water. sciencemadness.org | Allows for the preparation of this compound without handling a cylinder of anhydrous ammonia. The reaction rate can be controlled by temperature or the rate of reactant addition. |

| Dilution | Diluting a pre-existing concentrated (e.g., 28-30%) solution of this compound with distilled water to a desired molarity. pharmaguideline.co.uk | The simplest and most common method when a high-purity concentrated stock is available. Requires accurate volumetric measurements. |

Specialized derivatives, such as tetraalkylammonium hydroxides (R₄N⁺OH⁻), are important reagents in organic synthesis and materials science. These compounds are synthesized through several advanced methods, as they cannot be formed by direct reaction of ammonia.

One common route is through ion exchange . A tetraalkylammonium halide salt, such as tetrabutylammonium bromide, is passed through a column packed with a strong basic anion exchange resin that has been pre-loaded with hydroxide (OH⁻) ions. researchgate.net The halide ions are exchanged for hydroxide ions on the resin, yielding an aqueous solution of the high-purity tetraalkylthis compound. researchgate.net

Another advanced methodology is electrolysis or electrodialysis . scispace.com In this process, an aqueous solution of a tetraalkylammonium salt is placed in an electrolytic cell, often separated by an ion-exchange membrane. google.com When an electric current is applied, the tetraalkylammonium cations migrate across a cation-exchange membrane into the cathode chamber where they combine with hydroxide ions generated by the electrolysis of water, forming the tetraalkylthis compound solution. scispace.com This method can produce a high-purity product, avoiding contamination from other reagents. google.com

| Synthesis Route | Starting Materials | Principle |

| Ion Exchange | Tetraalkylammonium halide, Hydroxide-form anion exchange resin | Halide ions from the salt are exchanged for hydroxide ions on the stationary resin phase. researchgate.net |

| Electrodialysis | Tetraalkylammonium salt, Water | An electric potential drives the migration of tetraalkylammonium cations across a membrane into a chamber where they combine with electrolytically generated hydroxide ions. scispace.com |

Purification and Separation Techniques

Distillation is a primary technique used to purify and concentrate aqueous ammonia solutions. Because ammonia has a much lower boiling point (-33.3 °C) than water (100 °C), it is highly volatile. However, simple distillation can be inefficient as the ammonia gas can escape the apparatus before being condensed. youtube.com

A more effective approach involves heating the dilute this compound solution to drive off a mixture of ammonia gas and water vapor. This vapor is then directed into a smaller volume of chilled, purified water, where the ammonia preferentially dissolves, creating a more concentrated solution. youtube.com Specialized lab setups may use piezoelectric transducers to create a fog of the receiving water, increasing the surface area for efficient gas absorption and preventing suck-back issues. youtube.com

In industrial settings, rectification or fractional distillation is employed using distillation towers. google.com Raw ammonia water is fed into the top of a tower and heated with steam. Volatile impurities and components such as ammonia, hydrogen sulfide (H₂S), and carbon dioxide (CO₂) are stripped from the liquid phase and rise through the tower as vapor. google.com Through partial condensation and multiple theoretical plates within the tower, the ammonia vapor is separated and can be condensed to form a purified and concentrated this compound solution. google.com

Membrane-based separation offers a sophisticated method for the recovery and purification of ammonia from aqueous solutions, particularly in wastewater treatment and specialized chemical processes. This technology often utilizes a hydrophobic microporous membrane that acts as a barrier between a feed stream (containing ammonia) and a receiving or stripping stream. scielo.brmdpi.com

The process relies on shifting the chemical equilibrium from the non-volatile ammonium ion (NH₄⁺) to volatile molecular ammonia (NH₃). This is achieved by increasing the pH of the feed solution, typically above 9. scielo.brmdpi.com

NH₄⁺ (aq) ⇌ NH₃ (g) + H⁺ (aq)

The gaseous NH₃ can then diffuse through the pores of the hydrophobic membrane, which prevents the passage of liquid water and dissolved ionic species. scielo.br On the other side of the membrane, the ammonia is captured by an acidic stripping solution, such as sulfuric acid (H₂SO₄), which reacts with the ammonia to form a non-volatile ammonium salt (e.g., ammonium sulfate), thereby maintaining the concentration gradient that drives the separation. mdpi.com

Research has shown that membrane materials like Polytetrafluoroethylene (PTFE) are effective for this process. Key parameters influencing the efficiency of separation include the pH of the feed solution, flow rate, and temperature. mdpi.com Another application involves the use of reverse osmosis membranes to separate dissolved hydroxides, like NaOH, from ammonia/water mixtures in advanced absorption chiller systems. researchgate.netacs.org

| Membrane Material | Feed Solution | pH | Flow Rate (m³/h) | Ammonia Recovery (in 3.5 h) | Source |

| PTFE (0.22 µm pore) | Synthetic Digestate | 10 | 0.030 | 84.6% ± 1.0% | mdpi.com |

| PTFE (0.22 µm pore) | Real Digestate | 10 | 0.030 | 71.6% ± 0.3% | mdpi.com |

Removal of Impurities and Contaminants

The purity of this compound is critical for many of its applications, particularly in the electronics, pharmaceutical, and food industries. The manufacturing process, therefore, incorporates several stages to remove a variety of potential impurities. The primary feedstock, anhydrous ammonia, can contain non-condensable gases such as nitrogen, hydrogen, methane, and argon, as well as traces of oils and other organic compounds from the synthesis process. The water used in the process must also be of high purity, typically deionized or distilled, to prevent the introduction of mineral salts, heavy metals, and other dissolved solids.

Common metallic impurities that can be present include iron, copper, and nickel, often leached from piping and storage vessels. Non-volatile residues and substances that are readily oxidizable are also key contaminants that need to be controlled. For ultra-high purity grades, such as those used in the semiconductor industry, even trace levels of these contaminants can be detrimental.

A variety of purification methods are employed to achieve the desired purity levels. These techniques can be applied to the anhydrous ammonia feed gas, the purified water, or the final this compound solution.

Distillation: Fractional distillation is a common method to remove dissolved impurities from the ammonia feed gas. By taking advantage of the different boiling points of ammonia and the contaminants, a purer ammonia stream can be obtained.

Adsorption: Activated carbon and molecular sieves are frequently used to adsorb organic impurities and residual water from the ammonia gas. tannerind.com This is a crucial step in producing high-purity grades.

Ion Exchange: To remove dissolved ionic impurities, particularly from the water used in the process, ion exchange resins are employed. This ensures that metallic ions and other charged species are not introduced into the final product.

Membrane Filtration and Electrodialysis: For producing ultra-high purity this compound, advanced techniques such as membrane filtration and electrodialysis are utilized. elchemy.com These methods can effectively remove sub-micron particles and residual ionic components, achieving the stringent purity requirements of the electronics industry. elchemy.com

Stripping: Air or steam stripping can be used to remove volatile impurities from the aqueous solution. This process involves passing a gas stream through the liquid to carry away the more volatile components.

The selection of purification techniques depends on the required final purity of the this compound. For technical grades, simpler methods may suffice, while for electronic or pharmaceutical grades, a multi-step purification process involving several of the above techniques is necessary.

Below is a table summarizing common impurities and the methods used for their removal:

| Impurity Type | Specific Examples | Removal Method(s) |

| Gaseous Impurities | Nitrogen, Methane, Argon | Fractional distillation of liquid ammonia |

| Organic Compounds | Lubricating oils, hydrocarbons | Adsorption on activated carbon |

| Metallic Ions | Iron, Copper, Nickel, Lead | Ion exchange, Electrodialysis |

| Particulate Matter | Dust, rust | Filtration |

| Non-volatile Residue | Dissolved solids | Distillation, Reverse Osmosis of water feed |

| Oxidizable Substances | Various organic and inorganic reducing agents | Treatment with oxidizing agents followed by purification, Carbon adsorption |

Process Optimization and Engineering

The efficient and safe production of this compound on an industrial scale requires careful optimization of the process parameters and robust engineering design. Key areas of focus include maximizing yield and purity, minimizing energy consumption, and ensuring the safety of the production facility.

Reaction Condition Optimization for Yield and Purity

The dissolution of ammonia in water is an exothermic reversible reaction:

NH₃(g) + H₂O(l) ⇌ NH₄OH(aq)

According to Le Chatelier's principle, the equilibrium of this reaction can be shifted to favor the formation of this compound by manipulating the temperature and pressure.

Temperature: The forward reaction (dissolution) is exothermic, meaning it releases heat. Therefore, lower temperatures favor the dissolution of ammonia gas and increase the concentration of the resulting this compound solution. elchemy.com Industrial processes often employ heat exchangers to cool the water and the reaction mixture to maintain optimal temperatures, typically in the range of 0°C to 20°C for the production of high-purity grades. elchemy.com

Pressure: Higher pressures increase the solubility of ammonia gas in water, thus shifting the equilibrium towards the product side and resulting in a higher concentration of this compound. The manufacturing process is typically carried out in a closed system under pressure to facilitate this. onlinesafetytrainer.com

Reactant Purity and Ratio: The purity of the starting materials, anhydrous ammonia and water, is crucial for the purity of the final product. Using high-purity ammonia and ultrapure water minimizes the need for extensive downstream purification. elchemy.com The ratio of ammonia to water is carefully controlled to achieve the desired final concentration of the this compound solution, which typically ranges from 10% to 35% by weight.

The table below illustrates the effect of temperature on the solubility of ammonia in water, which directly impacts the potential yield of this compound.

| Temperature (°C) | Solubility of Ammonia ( g/100 mL H₂O) |

| 0 | 89.9 |

| 10 | 68.9 |

| 20 | 52.0 |

| 30 | 39.1 |

| 40 | 30.7 |

| 50 | 24.2 |

Note: Data is illustrative of the general trend.

Energy Consumption and Efficiency Studies

The production of this compound is an energy-intensive process, primarily due to the energy required for the synthesis of the anhydrous ammonia feedstock via the Haber-Bosch process. The Haber-Bosch process itself accounts for a significant portion of the world's natural gas consumption and is a major contributor to industrial energy use. usda.govc-thru.org

The dissolution of ammonia in water is an exothermic process, and while it does not require energy input, the removal of the generated heat to maintain optimal low temperatures for higher yield does consume energy, typically for refrigeration or cooling water circulation.

Energy efficiency studies in this compound production focus on several key areas:

Process Control and Automation: Advanced process control systems can optimize the reaction conditions in real-time, ensuring that the process operates at peak efficiency, minimizing energy waste.

Renewable Energy Integration: There is a growing interest in producing "green ammonia" using hydrogen generated from water electrolysis powered by renewable energy sources like solar or wind. patsnap.com This approach has the potential to dramatically reduce the carbon footprint and fossil fuel dependency of ammonia and this compound production.

Process Safety and Risk Assessment in Production Units

The production of this compound involves handling hazardous materials, primarily anhydrous ammonia, which is toxic and corrosive. Therefore, process safety and risk assessment are of paramount importance in the design and operation of production units.

Hazards Associated with this compound Production:

Toxicity: Anhydrous ammonia and concentrated this compound solutions are toxic upon inhalation, ingestion, or skin contact. tannerind.com Exposure can cause severe irritation to the respiratory tract, skin, and eyes, and high concentrations can be fatal. onlinesafetytrainer.comfreechemistryonline.com

Corrosivity: this compound is corrosive to certain materials, including copper, brass, zinc, and galvanized steel. freechemistryonline.com This necessitates the use of compatible materials of construction, such as stainless steel or certain plastics, for storage tanks, piping, and process equipment. tannerind.com

Flammability and Explosion: While this compound itself is not flammable, the vapor it releases can form flammable mixtures with air in confined spaces, especially in the presence of oil or other combustible materials. tannerind.comfreechemistryonline.com The decomposition of ammonia at high temperatures can also produce flammable hydrogen gas.

Pressure Hazards: The process is often operated under pressure, and storage tanks for anhydrous ammonia are pressurized vessels. A loss of containment can lead to a rapid release of ammonia gas.

Risk Assessment and Mitigation:

A systematic risk assessment is conducted for all production units to identify potential hazards, evaluate their likelihood and consequences, and implement appropriate safety measures. ije.ir This often involves methodologies such as Hazard and Operability (HAZOP) studies and Layers of Protection Analysis (LOPA).

Key safety measures implemented in this compound production units include:

Process Design and Engineering Controls:

Use of appropriate, corrosion-resistant materials of construction.

Installation of pressure relief valves, rupture discs, and emergency shutdown systems.

Enclosed and well-ventilated processing areas to prevent the accumulation of ammonia vapors. elchemy.com

Gas detection systems to provide early warning of leaks.

Personal Protective Equipment (PPE): Workers are required to use appropriate PPE, including chemical-resistant gloves, goggles, face shields, and respiratory protection, especially during handling and maintenance activities. elchemy.com

Emergency Response Planning: Comprehensive emergency response plans are in place to handle potential incidents such as spills, leaks, or fires. This includes the availability of safety showers, eyewash stations, and trained emergency response personnel. tannerind.com

Training and Procedures: All personnel involved in the production and handling of this compound receive thorough training on the hazards of the chemicals, safe operating procedures, and emergency response protocols. saferack.com

The table below summarizes some of the key hazards and the corresponding safety measures:

| Hazard | Description | Safety Measures |

| Inhalation Toxicity | Ammonia gas is a severe respiratory irritant. | Enclosed systems, local exhaust ventilation, gas detectors, respiratory protection (e.g., respirators, SCBA). tannerind.comelchemy.com |

| Skin/Eye Contact | Liquid is corrosive and can cause severe burns. | Chemical splash goggles, face shields, impervious gloves and clothing, safety showers, and eyewash stations. tannerind.comelchemy.com |

| Corrosion | Attacks copper, zinc, and their alloys. | Use of compatible materials like stainless steel and certain plastics for equipment. tannerind.comfreechemistryonline.com |

| Fire/Explosion | Ammonia vapor can be flammable in confined spaces, especially with contaminants. | Proper ventilation, elimination of ignition sources, use of inert gas blanketing in storage tanks. tannerind.comfreechemistryonline.com |

| Pressure Release | Loss of containment from pressurized vessels can lead to a large, rapid release of toxic gas. | Regular inspection and maintenance of vessels, pressure relief devices, emergency isolation valves. ije.ir |

Applications in Advanced Chemical Systems and Technologies

Role in Material Synthesis and Modification

The properties of ammonium (B1175870) hydroxide (B78521) make it an indispensable tool in the creation and alteration of a wide array of materials, influencing their structure and function at a molecular level.

Ammonium hydroxide plays a pivotal role as a catalyst and pH modifier in the synthesis of various nanoparticles. researchgate.net In the sol-gel technique for producing silica nanoparticles, for instance, this compound is used as a catalyst. researchgate.net The concentration of this compound has been shown to directly influence the size of the resulting silica nanoparticles, with an increase in its volume leading to larger particles. researchgate.net

Research has demonstrated the efficacy of this compound in creating spherical nanoparticles of various materials, including silicon, titanium dioxide, silver, and zinc oxide. researchgate.net Its function in these syntheses is often to facilitate the hydrolysis of a precursor, such as tetraethyl orthosilicate (TEOS) in the case of silica nanoparticles. researchgate.net The controlled addition of this compound allows for precise manipulation of the reaction conditions, which in turn governs the morphology and size distribution of the final nanomaterials. nih.gov

Table 1: Influence of this compound on Nanoparticle Synthesis

| Nanomaterial | Precursor | Role of this compound | Effect of Concentration |

| Silica (SiO₂) | Tetraethyl orthosilicate (TEOS) | Catalyst for hydrolysis | Increased concentration leads to larger particle size researchgate.net |

| Zinc Oxide (ZnO) | Zinc Salt | pH adjustment to form nanorods | Controls morphology (e.g., nanorods) inl.gov |

| Iron (III) Chromite | Metal Salts | Precipitating agent | Facilitates the formation of insoluble particles nih.gov |

In the semiconductor industry, the preparation of pristine and reactive surfaces is paramount. This compound is a key component in surface treatment processes, particularly for enhancing wafer bonding. researchgate.netncu.edu.tw A prebonding treatment with this compound has been shown to significantly increase the bonding strength of silicon wafers at low temperatures. researchgate.netncu.edu.tw For example, after annealing at 200°C, surface energies of approximately 700 mJ/m² for thermal silicon-oxide bonding and 1300 mJ/m² for plasma-enhanced chemical vapor deposition oxide bonding have been achieved. researchgate.netncu.edu.tw

This enhancement is attributed to the surface chemistry induced by the this compound treatment. It can terminate an oxidized surface with groups such as –OH, –NH₄, and –O⁻, which promote easier bonding to another oxidized surface. google.comgoogle.com This modification allows for lower annealing temperatures, which is advantageous in semiconductor manufacturing. google.com Furthermore, this compound-based solutions are used for cleaning silicon germanium substrates, effectively removing impurities without the use of hydrogen peroxide, which can etch germanium. google.com

The textile and leather industries utilize this compound for various treatment processes. elchemy.combehnmeyer.compatsnap.com In textile manufacturing, it is used to soften fibers and improve the uptake of dyes. elchemy.com As a liming agent, this compound helps to remove undesirable materials like pectin, wax, and proteins from natural fibers such as cotton, wool, and silk, making them more receptive to subsequent dyeing and finishing treatments. behnmeyer.com

In leather processing, deliming is a crucial step, and ammonium salts are central to this process. researchgate.net this compound helps to break down proteins in raw hides, acting as a softening agent and preparing them for the tanning process. behnmeyer.com This treatment also aids in the removal of residual fats and tissues. behnmeyer.com

This compound serves multiple functions in polymer chemistry, acting as a catalyst, pH regulator, and a reagent for depolymerization. researchgate.netopenpr.com It can be used to promote polymerization processes by reducing the time required for the reaction to activate. researchgate.net

Recent research has highlighted the potential of this compound in plastics recycling. It has been shown to effectively deconstruct polyethylene terephthalate (PET) into its constituent monomers, terephthalic acid and terephthalic acid monoamide, which can then be biodegraded. oup.com This chemical depolymerization process is a critical step in upcycling plastic waste. oup.com Beyond PET, this compound treatment has demonstrated the ability to break down other polymers, including polyurethane foam, polycarbonate, and synthetic fabrics like polyester and nylon. oup.comresearchgate.net

Analytical Chemistry and Separations

The precise control of chemical environments is fundamental to analytical chemistry, and this compound is a key tool for achieving this.

One of the most common applications of this compound in the laboratory is for precise pH adjustment. patsnap.comalliancechemical.comammoniagas.com As a weak base, it allows for a more gradual and controlled increase in pH compared to strong bases, which is critical for pH-sensitive analyses and reactions. patsnap.comalliancechemical.com This property is essential in a variety of analytical techniques, including spectrophotometry, chromatography, and electrochemical analyses, where maintaining a specific pH is necessary for accurate results. patsnap.com

When combined with its conjugate acid, the ammonium ion, this compound forms an effective buffer solution, capable of maintaining a stable pH in the alkaline range. patsnap.comrmreagents.com These buffer systems are widely used in analytical chemistry for procedures such as complexometric titrations, colorimetric assays, and enzyme activity assays. rmreagents.com For instance, an ammonium chloride–this compound buffer is specifically formulated to maintain a pH of 10.00, which is ideal for applications like the determination of water hardness. rmreagents.com

Table 2: Applications of this compound in pH Control

| Analytical Technique | Function of this compound | Example Application |

| Spectrophotometry | Maintains optimal pH for color development | Colorimetric assays patsnap.comrmreagents.com |

| Chromatography | Mobile phase preparation and pH adjustment | Separation of analytes patsnap.com |

| Electrochemical Analysis | Creates suitable pH for electrode reactions | Potential measurements patsnap.com |

| Titration | Buffering and pH adjustment | Complexometric titrations of metal ions rmreagents.com |

Precipitation and Gravimetric Analysis

This compound serves as a crucial reagent in the field of gravimetric analysis, a method of quantitative chemical analysis where the mass of a substance is used to determine the amount of the original analyte. Its primary role is that of a precipitating agent, selectively inducing the formation of an insoluble solid from a solution. This process is fundamental to separating a specific component from a complex mixture.

The addition of this compound to a solution containing metal ions increases the pH, leading to the precipitation of metal hydroxides. A classic example is the precipitation of iron from a solution as iron(III) hydroxide. studylib.net The chemical reaction for this process is: Fe³⁺(aq) + 3NH₄OH(aq) → Fe(OH)₃(s) + 3NH₄⁺(aq)

To ensure the formation of a pure precipitate that is easily filterable, several conditions must be carefully controlled during precipitation with this compound:

Slow Addition: The precipitating agent should be added slowly and with constant stirring to prevent the formation of a supersaturated solution, which can lead to the formation of very small particles that are difficult to filter. studylib.net

Temperature Control: Precipitating from a hot solution can increase the particle size of the precipitate, making it easier to filter and wash. studylib.net

pH Adjustment: this compound is used to carefully control the pH of the solution to ensure the complete precipitation of the desired metal hydroxide while other components remain in solution. quora.com

After precipitation, the solid is filtered, washed to remove any soluble impurities, dried, and then ignited at a high temperature to convert it to a stable form with a known chemical composition, such as an oxide. For instance, iron(III) hydroxide is ignited to form iron(III) oxide (Fe₂O₃), which is then weighed. studylib.net The mass of the final product allows for the calculation of the amount of the original analyte in the sample.

| Analyte | Precipitating Agent | Precipitate Formed | Weighed Form |

| Iron (Fe³⁺) | This compound | Iron(III) hydroxide (Fe(OH)₃) | Iron(III) oxide (Fe₂O₃) |

| Aluminum (Al³⁺) | This compound | Aluminum hydroxide (Al(OH)₃) | Aluminum oxide (Al₂O₃) |

| Calcium (Ca²⁺) | Ammonium oxalate (in the presence of this compound for pH adjustment) | Calcium oxalate (CaC₂O₄) | Calcium oxide (CaO) |

Chromatographic Applications (e.g., SFC, IC)

This compound finds specialized applications in various chromatographic techniques, notably in Supercritical Fluid Chromatography (SFC) and Ion Chromatography (IC), where it serves to enhance separation efficiency and detection.

Supercritical Fluid Chromatography (SFC):

In SFC, a technique that utilizes a supercritical fluid as the mobile phase, this compound is often employed as an additive or modifier. Its primary function is to improve the chromatographic peak shape of basic compounds. nih.govresearchgate.net The addition of a small amount of this compound to the mobile phase, typically a mixture of supercritical carbon dioxide and an organic solvent like methanol, helps to mask active sites on the stationary phase. This masking effect reduces undesirable interactions between the basic analyte and the stationary phase, resulting in sharper, more symmetrical peaks. nih.gov

Studies have shown that using this compound as an additive in SFC can lead to chromatographic performance similar to that achieved with other basic additives like diethylamine, with the added benefit of being highly volatile. nih.govresearchgate.net This volatility is advantageous in preparative chromatography as it allows for easy removal of the additive from the purified sample. nih.govresearchgate.net Research has also indicated that the presence of this compound can enhance electrospray ionization, improving the sensitivity of mass spectrometric detection coupled with SFC. researchgate.net

Ion Chromatography (IC):

In ion chromatography, a method for separating and quantifying ions, this compound can be a component of the eluent or the sample matrix itself. When analyzing anions in a concentrated this compound solution, for example, IC with suppressed conductivity detection can be utilized. nih.gov Due to the high concentration of the hydroxide matrix, a sample pretreatment step, such as online neutralization, is often necessary to prevent interference with the analysis. nih.gov

Hydroxide eluents are commonly used in IC for the gradient analysis of anions because they are converted to water in the suppressor, resulting in a very low background conductivity and thus enhancing detection sensitivity. diduco.com While sodium hydroxide and potassium hydroxide are more common, the principles of using a hydroxide-based eluent are relevant to understanding the chemical environment in which this compound might be analyzed or used.

| Chromatographic Technique | Role of this compound | Benefits |

| Supercritical Fluid Chromatography (SFC) | Mobile phase additive/modifier | Improves peak shape of basic compounds, enhances electrospray ionization, highly volatile for easy removal. nih.govresearchgate.net |

| Ion Chromatography (IC) | Component of the sample matrix or eluent | Enables analysis of anions in this compound solutions, can be part of a hydroxide eluent system for low background conductivity. nih.govdiduco.com |

Sample Preparation and Dissolution Techniques

This compound is a fundamental reagent in various sample preparation and dissolution techniques in the analytical laboratory. Its basic nature and ability to form complexes with certain metal ions make it a versatile tool for preparing samples for subsequent analysis.

pH Adjustment:

One of the most common applications of this compound in sample preparation is for pH adjustment. patsnap.com Many analytical procedures require the sample to be within a specific pH range for optimal analysis. This compound, being a weak base, is used to increase the pH of acidic solutions. The preparation of a standard solution, such as a 1 N or 0.1 M solution, involves the careful dilution of concentrated this compound with distilled or deionized water. stmarys-ca.edupharmaguideline.co.uk

Dissolution of Samples:

This compound can be used to dissolve certain types of samples that are insoluble in water but soluble in alkaline solutions. Its ability to act as a solvent for various organic and inorganic compounds is a key property in this application. patsnap.com For instance, it can be used in the dissolution of certain metal salts or oxides.

Complexation Reactions:

This compound can also act as a complexing agent. In the presence of excess this compound, some metal ions form soluble ammine complexes. This property can be utilized to keep certain metal ions in solution while others are precipitated as hydroxides, thus achieving a separation.

The preparation of this compound solutions for these purposes requires careful handling due to its volatile and corrosive nature. It is typically prepared by diluting a concentrated stock solution (usually 28-30% ammonia (B1221849) by weight) to the desired concentration. pharmaguideline.co.uk

| Application | Description | Example |

| pH Adjustment | Increasing the pH of acidic solutions to a desired range for analysis. | Neutralizing an acidic sample before titration or spectroscopic analysis. |

| Sample Dissolution | Dissolving samples that are insoluble in neutral water but soluble in a basic medium. | Dissolving certain metal oxides or salts. |

| Complexation | Forming soluble ammine complexes with specific metal ions to prevent their precipitation. | Keeping copper ions in solution as [Cu(NH₃)₄]²⁺ during the precipitation of other metal hydroxides. |

Environmental and Industrial Chemical Processes

Water and Wastewater Treatment Technologies

This compound is a significant chemical in water and wastewater treatment, where it is utilized for several key processes, including pH adjustment, disinfection, and sludge conditioning. getwsu.com

pH Adjustment:

The pH of water is a critical parameter in treatment processes. This compound can be used to raise the pH of acidic water to a more neutral or alkaline level, which is often necessary for effective treatment. getwsu.com Proper pH control is essential for processes like coagulation and flocculation, where suspended particles are removed from the water.

Disinfection:

A major application of this compound in drinking water treatment is in the formation of chloramines for secondary disinfection. epa.gov When this compound is added to water containing chlorine, it reacts to form monochloramine (NH₂Cl). airgasspecialtyproducts.com Chloramines are more stable and have a longer-lasting residual disinfectant effect compared to free chlorine, making them suitable for maintaining water quality throughout large distribution systems. getwsu.com This helps to reduce the risk of waterborne infections. airgasspecialtyproducts.com

Sludge Conditioning:

In wastewater treatment, this compound can be used to condition the sludge that is produced. Sludge conditioning is a process that improves the dewatering characteristics of the sludge. This compound helps to bind the solid particles together, making it easier to remove water and reduce the final volume of the sludge for disposal. getwsu.com

| Process | Role of this compound | Purpose |

| pH Adjustment | Increases the pH of acidic water. getwsu.com | Optimizes conditions for other treatment processes like coagulation. |

| Disinfection | Reacts with chlorine to form chloramines. epa.govairgasspecialtyproducts.com | Provides a stable, long-lasting residual disinfectant in water distribution systems. getwsu.com |

| Sludge Conditioning | Binds solid particles in sludge together. getwsu.com | Improves dewatering and reduces the volume of sludge for disposal. |

Ammonia Recovery and Resource Recycling

This compound plays a crucial role in advanced wastewater treatment and industrial processes focused on ammonia recovery and resource recycling. patsnap.com The goal of these processes is to capture valuable nitrogen from waste streams and convert it into a reusable form, such as fertilizer, thus promoting a circular economy. patsnap.com

The recovery of ammonia from wastewater often involves stripping processes. By increasing the pH of the wastewater, typically through the addition of a base like calcium oxide, the equilibrium between the ammonium ion (NH₄⁺) and dissolved ammonia gas (NH₃) is shifted towards the formation of ammonia gas. mdpi.com This ammonia gas can then be stripped from the water using air or steam. The stripped ammonia gas can be captured and absorbed into water to form this compound, which can then be further processed. patsnap.com

Electrochemical methods are also being developed for ammonia recovery. For instance, an electrocoagulation process can be used to treat high-salinity brine containing ammonia. This process has been shown to achieve a high percentage of ammonia removal and recovery in the form of this compound. mdpi.com

These recovery technologies are not only environmentally beneficial by reducing nitrogen discharge into water bodies but also have economic value by producing a marketable product. The recovered ammonia or ammonium compounds can be used in agriculture as fertilizers or in various industrial applications. patsnap.com

| Recovery Technology | Role of this compound/Ammonia | Key Principle |

| Ammonia Stripping | Product of the recovery process. | Increasing pH shifts the NH₄⁺/NH₃ equilibrium, allowing NH₃ gas to be stripped and then absorbed into water to form this compound. patsnap.commdpi.com |

| Electrochemical Processes | Product of the recovery process. | Electrocoagulation can be used to remove and recover ammonia from wastewater as this compound. mdpi.com |

| Ion Exchange | The target for recovery from the ion exchange medium. | Zeolites can be used to capture ammonium ions from wastewater. The ammonia can then be recovered from the zeolite. |

Application in Renewable Energy Systems (e.g., fuel cells)

Ammonia, which exists in equilibrium with this compound in aqueous solutions, is gaining significant attention as a carbon-free fuel and a hydrogen carrier for renewable energy systems, particularly fuel cells. energy.govammoniaenergy.org

Direct Ammonia Fuel Cells:

Ammonia can be used directly as a fuel in certain types of fuel cells, such as solid oxide fuel cells (SOFCs) and alkaline fuel cells (AFCs). ammoniaenergy.org In a direct ammonia fuel cell, ammonia is oxidized at the anode to produce nitrogen and water, while releasing electrons to generate an electric current. This technology offers the advantage of using ammonia directly without the need for a separate reforming step to produce hydrogen.

Ammonia as a Hydrogen Carrier:

Ammonia is also considered an excellent carrier for hydrogen due to its high hydrogen density and the relative ease of storing and transporting it as a liquid compared to hydrogen. ammoniaenergy.orgfraunhofer.de In this application, ammonia is first decomposed (or "cracked") into hydrogen and nitrogen. fraunhofer.de The resulting hydrogen is then fed into a fuel cell, such as a proton-exchange membrane (PEM) fuel cell, to generate electricity. energy.gov

The use of ammonia in fuel cells is being actively researched and developed for various applications, including stationary power generation and as a fuel for the maritime industry, which is seeking to decarbonize. fraunhofer.defbk.eu The development of efficient and durable catalysts for both direct ammonia oxidation and ammonia decomposition is a key area of ongoing research.

| Fuel Cell Application | Role of Ammonia | Process |

| Direct Ammonia Fuel Cells | Fuel | Ammonia is directly oxidized in the fuel cell (e.g., SOFC, AFC) to produce electricity. ammoniaenergy.org |

| Hydrogen Carrier for Fuel Cells | Hydrogen source | Ammonia is decomposed into hydrogen and nitrogen, and the hydrogen is then used in a fuel cell (e.g., PEMFC). energy.govfraunhofer.de |

Industrial Cleaning and Surface Preparation

This compound is a versatile and effective alkaline cleaning agent widely utilized in numerous industrial and household applications. chemtradeasia.sglabproinc.com Its ability to saponify fats and oils, coupled with its volatility, makes it a key ingredient in formulations designed for degreasing and general surface cleaning. chemtradeasia.sglabproinc.com In industrial settings, this compound is employed for cleaning and degreasing machinery, equipment, and various surfaces, proving particularly effective at removing oils, fats, and other organic contaminants. chemtradeasia.sg

The compound's utility extends to specialized cleaning processes. In the textile industry, it serves as a scouring agent to prepare fabrics before dyeing or printing, ensuring the removal of impurities for better color absorption. ammoniagas.com Similarly, in metal plating and finishing, this compound is used to prepare metal surfaces by removing contaminants, ensuring a clean substrate for coating. ammoniagas.com Its application in cleaning solutions for steam generating systems, such as boilers in power plants, is also notable, where it aids in the removal of deposits like oxides and complex sludges, often in combination with other agents like organic acids or chelants to minimize damage to metallic surfaces. patsnap.com

A significant advantage of this compound in certain cleaning applications, such as glass cleaning, is its volatility. labproinc.com It evaporates quickly, leaving no residue or streaks, which is a desirable characteristic for achieving clean, clear surfaces. labproinc.com

Table 1: Applications of this compound in Industrial Cleaning

| Application Area | Specific Use | Mechanism of Action |

| General Industrial | Cleaning and degreasing of machinery and surfaces. | Saponifies fats and oils, breaks down organic grime. chemtradeasia.sglabproinc.com |

| Metal Finishing | Surface preparation prior to plating or coating. | Removes impurities and contaminants from metal surfaces. ammoniagas.com |

| Textile Industry | Scouring agent for fabrics. | Cleans fabrics before dyeing or printing to ensure color fastness. ammoniagas.com |

| Power Generation | Cleaning of steam generators and boilers. | Removes mineral deposits, oxides, and sludge. patsnap.com |

| Food Processing | Sanitation of equipment and surfaces. | Acts as a sanitizing agent to kill bacteria. chemtradeasia.sgelchemy.com |

| Household Products | Key ingredient in glass and surface cleaners. | Volatility allows for quick evaporation without streaking. labproinc.com |

Agricultural Chemistry: Fertilizer Production and Nutrient Cycling

The compound is a key component in the manufacturing of various nitrogen-based fertilizers. It is used to produce ammonium nitrate fertilizer and is the primary ingredient in liquid fertilizers, often referred to as "aqua ammonia". labproinc.comcropnutrition.com Aqua ammonia is a solution of ammonia gas dissolved in water, typically with a concentration ranging from 5% to 30%. ammoniagas.com This liquid form offers advantages in handling and application compared to anhydrous ammonia, as it does not need to be injected as deeply into the soil. cropnutrition.com It can also be added to irrigation water for direct nutrient delivery. cropnutrition.com

Table 2: Role of this compound in Agricultural Chemistry

| Aspect | Function | Significance in Agriculture |

| Nutrient Source | Provides a readily available source of nitrogen. ammoniagas.compatsnap.com | Nitrogen is essential for chlorophyll and protein synthesis, leading to improved crop yields. ammoniagas.com |

| Fertilizer Production | Key ingredient in liquid "aqua ammonia" and ammonium nitrate fertilizers. labproinc.comcropnutrition.com | Enables large-scale production of nitrogen fertilizers crucial for global food security. usda.govpatsnap.com |

| Soil Chemistry | Dissociates into ammonium (NH₄⁺) and hydroxide (OH⁻) ions. ammoniagas.com | NH₄⁺ is a direct nutrient source; OH⁻ can help neutralize acidic soils. ammoniagas.com |

| Nutrient Cycling | Stimulates microbial activity in the soil. ammoniagas.com | Enhances the breakdown of organic matter and the availability of nutrients for plants. ammoniagas.com |

| Application Method | Applied as a liquid fertilizer, often injected into the soil or added to irrigation water. cropnutrition.com | Offers easier handling and application compared to anhydrous ammonia. cropnutrition.com |

Future Research Directions and Innovations in Ammonium Hydroxide Chemistry

Ammonium (B1175870) hydroxide (B78521), a cornerstone chemical, is the subject of ongoing research aimed at discovering new applications, improving its environmental footprint, and enhancing analytical methodologies. The future of ammonium hydroxide research lies in innovative applications, sustainable production, advanced monitoring, and interdisciplinary collaboration.

Q & A

Q. What are the key physicochemical properties of ammonium hydroxide relevant to laboratory use?

this compound (NH₄OH) is a weak base (pH ~11.7 at 20°C) with a density of 0.892–0.910 g/mL at 20°C. Its equilibrium between dissolved NH₃ and NH₄⁺/OH⁻ ions is pH-dependent: at neutral pH, >99% exists as NH₃, shifting to NH₄⁺/OH⁻ in acidic conditions . Storage requires 2–8°C to minimize volatilization . Critical impurities include heavy metals (e.g., Pb ≤5 ppm) and non-volatile residues (≤0.002%), necessitating quality verification via ICP-MS or gravimetric analysis .

Q. How does this compound behave in aqueous solutions, and how can its ionization be quantified?

The equilibrium NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ is governed by a base ionization constant (Kb = 1.8×10⁻⁵). At pH 9.25, NH₃ and NH₄⁺ concentrations are approximately equal. Researchers can quantify ionization via conductometric titration or pH titration with standardized HCl, calculating Kb using the Henderson-Hasselbalch equation .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

- Engineering controls : Use fume hoods for enclosed processes and local exhaust ventilation for open systems .

- PPE : Butyl, Nitrile, or Neoprene gloves (for <30% solutions); Tychem® SL/F for protective clothing .

- Exposure limits : OSHA PEL = 50 ppm (8-hour TWA); NIOSH REL = 25 ppm .

- Emergency measures : Immediate 15-minute rinsing with water for skin/eye contact; chest X-rays recommended for inhalation exposure .

Advanced Research Questions

Q. How can experimental design optimize this compound concentration in nanoparticle synthesis?

In synthesizing superparamagnetic iron oxide nanoparticles (SPIONs), a Box-Behnken design can optimize NH₄OH concentration (3.3–16.6%), stirring speed, and time (4–12 hours). Response variables (particle size, PDI) are modeled statistically to identify interactions. For example, higher NH₄OH concentrations reduce particle aggregation by accelerating nucleation .

Q. What analytical techniques differentiate this compound from ammonium salts in spectroscopic studies?

Infrared spectroscopy with Kramers-Kronig analysis reveals distinct NH₃ hydrogen-bonding signatures in NH₄OH (broad ~3300 cm⁻¹ bands) versus NH₄⁺ symmetric/asymmetric stretches (sharp 1400–3100 cm⁻¹ bands) in salts like NH₄Cl. Reflectance spectroscopy further distinguishes solution-phase NH₃ from ionized NH₄⁺ .

Q. How does this compound influence pseudoboehmite synthesis, and what role do anions play?

In pseudoboehmite (AlO(OH)) synthesis, NH₄OH acts as a precipitating agent. A 2³ factorial design (variables: Al precursor, NH₄OH concentration, acetate ion presence) shows acetate ions promote 2D platelet morphology by modulating hydrolysis rates. Optimal NH₄OH:Al molar ratios (~3:1) balance pH and colloidal stability .

Q. What methodologies resolve contradictions in NH₄OH’s role in complexometric titrations?

Gravimetric complexometric titration for EDTA quantification uses NH₄OH to buffer pH (e.g., 9–10 for Ca²⁺-EDTA complexes). Robustness testing via Box-Behnken design evaluates variables: NH₄OH volume (10–30 mL), concentration (0.1–1 M), and auxiliary agents (e.g., sodium tartrate). ANOVA confirms NH₄OH concentration has the highest F-value (p < 0.05) .

Q. How can NH₄OH-modified scaffolds enhance tissue engineering outcomes?

Decellularized tissue scaffolds treated with NH₄OH (0.5–1 M, 24–48 hours) show improved vascular endothelial regeneration by removing residual lipids and exposing collagen fibers. Characterization via SEM and FTIR confirms reduced cytotoxicity (≥90% cell viability) and enhanced porosity (60–80% pore volume) .

Key Considerations for Researchers

- Contradictions : While NH₄OH is often described as "aqueous ammonia," its spectroscopic behavior (hydrogen-bonded NH₃) differs markedly from ammonium salts (NH₄⁺ dominance) .

- Methodological gaps : Standardized protocols for impurity profiling (e.g., residual NH₃ in synthesized materials) remain underreported.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.